molecular formula C20H30N8 B610933 Spastazoline CAS No. 2351882-11-4

Spastazoline

カタログ番号: B610933
CAS番号: 2351882-11-4
分子量: 382.516
InChIキー: HNOLTAKAPDKZRY-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spastazoline is a novel chemical compound known for its potent inhibitory effects on the microtubule-severing enzyme spastin. Spastin is an ATPase associated with diverse cellular activities, playing a crucial role in microtubule dynamics, cell division, and intracellular vesicle transport. This compound has gained significant attention in scientific research due to its ability to selectively inhibit spastin, making it a valuable tool for studying microtubule dynamics and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of spastazoline involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The compound is typically supplied as a powder and stored under specific conditions to maintain its stability .

化学反応の分析

Types of Reactions: Spastazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .

科学的研究の応用

Neurite Regeneration Studies

Spastazoline has been extensively studied in the context of neurite outgrowth and regeneration. In experimental models, its application has shown a significant impact on neuronal health and recovery post-injury:

  • Neurite Outgrowth : In vitro studies demonstrated that treating cortical neurons with this compound led to a marked reduction in neurite regeneration compared to controls. Specifically, it was found that this compound could almost completely abolish the regenerative effects induced by other compounds like FC-A that promote neurite outgrowth .
  • Spinal Cord Injury Models : In animal models of spinal cord injury, this compound treatment was associated with impaired nerve regeneration and reduced functional recovery. The compound's inhibitory effects on spastin led to decreased neurofilament presence at injury sites, indicating a failure to promote axonal regrowth .

Cell Division and Microtubule Dynamics

Research has also highlighted the role of this compound in cell division:

  • Microtubule Stability : In cells treated with this compound, there was an observed increase in the persistence of spastin foci associated with microtubules during mitosis. This suggests that this compound not only inhibits spastin's severing activity but also alters the stability and dynamics of microtubules during critical phases of cell division .
  • Phenotypic Characterization : The use of this compound in engineered cell lines has allowed researchers to dissect specific phenotypes related to spastin function in dividing cells, providing insights into its role beyond mere severing activity .

Neuronal Regeneration Post-Spinal Cord Injury

A study investigated the effects of this compound in a contusion model of spinal cord injury. Key findings included:

  • Functional Assessments : Mice treated with FC-A showed significant improvements in locomotor function post-injury; however, this improvement was significantly reversed when this compound was administered concurrently. This indicates that normal spastin function is critical for recovery following spinal cord injuries .
  • Histological Analysis : Immunostaining revealed reduced neurofilament and serotonin (5-HT) signals in lesion areas treated with this compound, suggesting impaired neuronal repair mechanisms .

Microtubule Dynamics During Cell Division

In another study focusing on cell division:

  • Increased Spastin Foci : Treatment with this compound resulted in a significant increase in the number and persistence of spastin foci during mitosis compared to control conditions, highlighting its role in modulating microtubule-associated processes during cell division .

Data Summary Table

Application AreaKey FindingsReference
Neurite RegenerationThis compound inhibits neurite outgrowth; reversing regenerative effects from FC-A treatment
Spinal Cord InjuryImpaired recovery and reduced neurofilament presence post-injury when treated with this compound
Cell Division DynamicsIncreased persistence and number of spastin foci during mitosis with this compound treatment

作用機序

Spastazoline exerts its effects by selectively inhibiting the ATPase activity of spastin. It introduces an electropositive group to the N386 in the human spastin side chain, leading to specific and efficient inhibition of the ATPase activity of the AAA domain. This inhibition abolishes spastin’s microtubule-severing function, thereby affecting microtubule dynamics and cellular processes dependent on spastin activity .

類似化合物との比較

Uniqueness of Spastazoline: this compound is unique in its ability to selectively inhibit spastin, making it a valuable tool for studying the specific functions of spastin in microtubule dynamics. Unlike other compounds that may have broader effects on microtubule dynamics, this compound’s selective inhibition allows for more precise investigations into the role of spastin .

生物活性

Spastazoline is a chemical compound designed as a selective inhibitor of spastin, a microtubule-severing AAA (ATPases associated with diverse cellular activities) protein. This compound has garnered attention due to its significant role in various cellular processes, particularly in cell division and neuronal regeneration. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound functions primarily by inhibiting the ATPase activity of spastin, thereby blocking its microtubule-severing capabilities. This inhibition can lead to alterations in cellular dynamics during mitosis and impact processes such as axon regeneration following spinal cord injury.

  • Inhibition Potency : this compound has been shown to inhibit human spastin with an IC50 value of approximately 99 nM, indicating its potency as a selective inhibitor compared to other AAA proteins .

Case Studies and Experimental Results

  • Cell Division Dynamics :
    • In experiments using this compound, researchers observed that inhibition of spastin led to delayed cytokinesis and abnormal lysosomal morphology. Specifically, this compound-treated cells exhibited increased persistence of spastin foci during anaphase, suggesting that spastin's activity is crucial for proper chromosome separation .
  • Neurite Regeneration :
    • A study highlighted the interaction between the 14-3-3 protein and spastin, revealing that enhancing this interaction through Fusicoccin (FC-A) improved neurite regeneration in spinal cord injury models. However, the application of this compound reversed these regenerative effects, underscoring its role as an effective inhibitor of spastin activity .
  • Phosphorylation Effects :
    • The phosphorylation state of spastin significantly influences its stability and interaction with 14-3-3 proteins. This compound's inhibitory effects were shown to diminish the regenerative benefits provided by FC-A, suggesting that the phosphorylation status of spastin is critical for its function in neuronal recovery .

Table 1: Summary of this compound's Biological Activity

Study Model Key Findings IC50 (nM) Effect on Regeneration
Cell linesInhibition of Hs-spastin; delayed cytokinesis99 ± 18Negative
Mouse modelEnhanced neurite outgrowth with FC-A; reversed by this compoundN/ANegative
In vivoUpregulation of spastin by 14-3-3; inhibited by this compoundN/ANegative

特性

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLTAKAPDKZRY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of Spastazoline?

A: this compound functions by inhibiting the microtubule-severing activity of the AAA protein spastin [, ]. This inhibition is thought to occur through direct binding of this compound to spastin, although the exact binding site and mechanism remain to be fully elucidated.

Q2: How does this compound's effect on microtubule dynamics impact neuronal development?

A: While microtubule dynamics are crucial for neurite extension and nucleokinesis in developing neurons, this compound's inhibition of spastin appears to have a limited impact on these processes []. Research using iPSC-derived neurons (EBiSC-NEUR1) demonstrated that this compound treatment only minimally affected nucleokinesis and showed no significant effects on neurite extension. This suggests that other factors might compensate for the reduced spastin activity in these specific contexts.

Q3: Does this compound influence the therapeutic potential of targeting spastin in spinal cord injury?

A: Interestingly, while this compound inhibits spastin, research indicates that activating spastin might be beneficial for spinal cord injury recovery []. The study found that a 14-3-3 agonist, Fusicoccin-A, promoted neurite outgrowth and regeneration in a spastin-dependent manner, and this effect was reversed by this compound. This highlights the complex role of spastin in neuronal regeneration and suggests that simply inhibiting it with this compound might not be a viable therapeutic strategy for spinal cord injury.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。